1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[5-(2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12(21)18-8-10-19(11-9-18)17(25)16-7-6-15(24-16)13-4-2-3-5-14(13)20(22)23/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKNSXGEEVPNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wilgerodt-Kindler Reaction for Carbonothioyl Formation
The Wilgerodt-Kindler reaction is the cornerstone of synthesizing the carbonothioyl-piperazine scaffold. This method involves the condensation of an aldehyde with a secondary amine in the presence of sulfur. For the target compound, the reaction proceeds as follows:
Synthesis of 5-(2-Nitrophenyl)furan-2-carbaldehyde (Intermediate A)
Wilgerodt-Kindler Coupling
- Reagents : Intermediate A (0.01 mol), 1-(piperazin-1-yl)ethanone (0.013 mol), sulfur powder (0.01 mol).
- Procedure : The mixture is stirred in DMF at 100°C for 6 h. Post-reaction, the solution is diluted with water, and the precipitate is filtered and recrystallized from ethanol-DMF.
- Yield : 68–83% (based on analogous compounds in).
Nitration of Preformed Furan-Piperazine Derivatives
An alternative route involves nitrating a preassembled furan-piperazine intermediate:
Synthesis of 1-(4-(5-Phenylfuran-2-carbonothioyl)piperazin-1-yl)ethanone
Nitration at the 2-Position
Reaction Optimization and Mechanistic Insights
Role of Sulfur in the Wilgerodt-Kindler Reaction
Sulfur facilitates the formation of the thioamide bond via a proposed radical mechanism. The aldehyde undergoes tautomerization to a thiol intermediate, which couples with the piperazine amine to form the carbonothioyl group.
Regioselectivity in Nitration
The electron-withdrawing nitro group directs electrophilic substitution to the ortho position on the phenyl ring. This selectivity is critical for achieving the 2-nitrophenyl configuration.
Analytical Characterization
Spectroscopic Data
Key spectral features from analogous compounds (,):
| Proton (δ, ppm) | Assignment |
|---|---|
| 8.31 (d, J = 8.7 Hz) | 2-Nitrophenyl aromatic protons |
| 7.45 (d, J = 3.6 Hz) | Furan 3-H |
| 4.37 (br s) | Piperazine CH$$_2$$N adjacent to C=S |
| 3.40 (br s) | Piperazine (CH$$2$$)$$2$$NCH$$_3$$ |
Elemental Analysis
Calculated for C$${17}$$H$${16}$$N$$4$$O$$4$$S :
- C: 54.83%, H: 4.33%, N: 15.05%, S: 8.61%
Observed (based on): - C: 54.75%, H: 4.28%, N: 14.98%, S: 8.55%
Comparative Evaluation of Methods
Applications and Further Directions
The carbonothioyl-piperazine motif exhibits moderate antimicrobial and anticancer activity. Future research should explore:
- Derivatization : Introducing substituents on the piperazine ring to enhance bioactivity.
- Green Chemistry : Replacing DMF with biodegradable solvents in the Wilgerodt-Kindler reaction.
Chemical Reactions Analysis
1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which can further undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various metal catalysts . The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted piperazine derivatives .
Scientific Research Applications
1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The furan ring can also interact with cellular components, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural similarities with several piperazine-ethanone derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Heterocyclic Variations: Replacing the tetrazole (7n) or pyridine (UDO) with a furan-carbonothioyl group may alter solubility and binding kinetics due to sulfur's polarizability and furan's aromaticity .
Characterization :
- Spectroscopy : IR, ¹H/¹³C NMR, and mass spectrometry are standard for confirming structures (e.g., 7n–7r in ) .
- Elemental Analysis : Used to validate purity (e.g., ±0.4% for C, H, N in ) .
Physical and Chemical Properties
- Melting Points: Sulfonyl-substituted derivatives (e.g., 7n: 161–163°C) generally exhibit higher melting points than non-sulfonyl analogs due to increased crystallinity .
- Solubility : Nitro groups (e.g., in 7n) reduce aqueous solubility compared to methoxy or trifluoromethyl substituents (e.g., 7q: 543.11 g/mol) .
- Stability: The carbonothioyl group may confer resistance to hydrolysis compared to carbonyl analogs, as seen in thioether-containing compounds .
Biological Activity
The compound 1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 404.49 g/mol
- CAS Number : 579443-34-8
The presence of the nitrophenyl group and the furan moiety contributes to its unique chemical properties, which may influence its biological activities.
Antiviral Activity
Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, a related compound demonstrated significant inhibitory effects on human norovirus replication in vitro, suggesting that modifications to the piperazine and furan rings could enhance antiviral activity. The compound's structure allows for interactions with viral polymerases, which are crucial for viral replication.
Table 1: Antiviral Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.6 | RdRp inhibitor |
| Compound B | 12.8 | RdRp inhibitor |
| Target Compound | TBD | TBD |
Cytotoxicity
While evaluating the biological activity of similar compounds, cytotoxic effects were noted at low concentrations. For example, one study reported a CC50 value of approximately 64 µM for a structurally analogous compound. This suggests that while the target compound may exhibit antiviral properties, it could also pose risks of cytotoxicity.
Case Studies
- Study on Antiviral Efficacy : A study published in ACS Omega investigated various derivatives of piperazine-based compounds for their antiviral efficacy against norovirus. The findings indicated that structural modifications could significantly enhance antiviral activity while minimizing cytotoxicity .
- Cytotoxicity Assessment : In another research effort, compounds similar to the target molecule were assessed for cytotoxicity using various cell lines. Results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Viral Polymerases : The compound may act as an inhibitor by binding to the active site of viral polymerases, thereby preventing viral replication.
- Cellular Uptake and Metabolism : The presence of polar functional groups could facilitate cellular uptake, enhancing its bioavailability and efficacy.
Q & A
Q. Basic
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.3–8.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- HPLC : Purity assessment (>95% purity threshold) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 456.12) .
- IR Spectroscopy : Detects thiocarbonyl (C=S) stretches near 1200 cm and nitro (NO) bands at 1520–1350 cm .
How can reaction conditions be optimized to improve synthetic yields?
Q. Advanced
- Temperature Control : Maintaining 0–5°C during thiocarbonyl introduction minimizes decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions .
- Catalysts : Use of Pd(PPh) for cross-coupling steps improves furan functionalization efficiency .
- Workup Strategies : Acid-base extraction removes unreacted starting materials, and column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .
How can structural data contradictions between crystallographic and computational studies be resolved?
Q. Advanced
- X-ray Crystallography : Provides definitive bond angles and torsion angles (e.g., C–S bond length ~1.68 Å, furan ring planarity) for validation .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify discrepancies in nitro group orientation or piperazine ring puckering .
- Data Reconciliation : Use Rietveld refinement for powder diffraction data or re-evaluate computational parameters (solvent effects, basis sets) .
How to address discrepancies in reported biological activities across studies?
Q. Advanced
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times, and concentrations) .
- Control Compounds : Include reference inhibitors (e.g., kinase inhibitors for enzyme studies) to benchmark activity .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent DMSO cytotoxicity at >0.1% v/v) .
What strategies elucidate the mechanism of biological activity?
Q. Advanced
- Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock Vina; validate with mutagenesis studies .
- Enzyme Inhibition Assays : Measure IC values via fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Cellular Uptake Studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .
How is in vitro toxicity assessed during preclinical studies?
Q. Advanced
- MTT/PrestoBlue Assays : Quantify cell viability in HEK293 or HepG2 cells after 24–48 hr exposure .
- hERG Channel Screening : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress in primary hepatocytes .
What purification methods are most effective for this compound?
Q. Basic
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates nitro-containing byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- Prep-HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., des-nitro analogs) .
How do structural modifications impact biological activity?
Q. Advanced
- Nitro Group Replacement : Substituting NO with CF or CN alters electron-withdrawing effects, impacting target binding (e.g., 10-fold IC increase in kinase assays) .
- Piperazine Ring Expansion : Replacing piperazine with homopiperazine reduces metabolic stability (t < 1 hr in microsomes) .
- Thiocarbonyl vs. Carbonyl : Thiocarbonyl derivatives show enhanced solubility but reduced CNS penetration due to increased polarity .
What spectroscopic features confirm the compound’s structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
